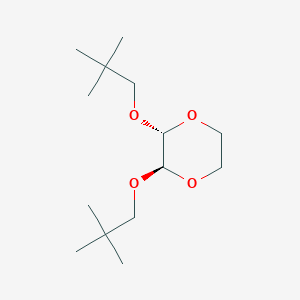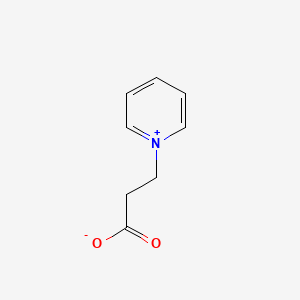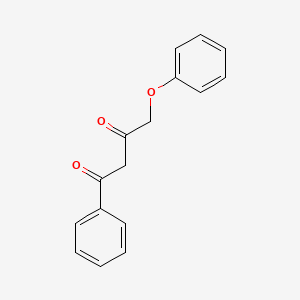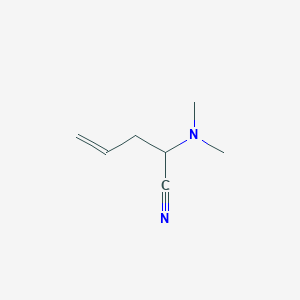
Nona-2,7-diyne-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-2,7-diyne-1,9-diol is an organic compound with the molecular formula C9H12O2 It is characterized by the presence of two triple bonds (diynes) and two hydroxyl groups (diols) located at the terminal positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-2,7-diyne-1,9-diol can be synthesized through various methods. One common approach involves the homocoupling of terminal alkynes using a catalytic system. For instance, a mixture of copper(II) chloride (CuCl2) and triethylamine (Et3N) can be used to facilitate the reaction. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours. After the reaction, the product is purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-2,7-diyne-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Nona-2,7-diyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diols and alkynes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of nona-2,7-diyne-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triple bonds can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deca-2,8-diyne-1,10-diol: Similar structure with an additional carbon atom.
Hexa-1,5-diyne-3,4-diol: Shorter carbon chain with similar functional groups.
Octa-2,7-diyne-1,8-diol: Similar structure with a different carbon chain length.
Uniqueness
Nona-2,7-diyne-1,9-diol is unique due to its specific carbon chain length and the positioning of the triple bonds and hydroxyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and materials science .
Propriétés
| 81077-35-2 | |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
nona-2,7-diyne-1,9-diol |
InChI |
InChI=1S/C9H12O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-3,8-9H2 |
Clé InChI |
HWQIHDIYQBAZBR-UHFFFAOYSA-N |
SMILES canonique |
C(CC#CCO)CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/no-structure.png)






![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
